
N-(octan-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(octan-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of amides It features a thiophene ring, which is a five-membered ring containing sulfur, and an acetamide group attached to an octan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octan-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-thiopheneacetic acid with octan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(octan-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Octan-2-yl-2-(thiophen-2-yl)amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(octan-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The thiophene ring could play a role in binding to the target molecule, while the acetamide group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(octan-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(octan-2-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(octan-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to furan or pyridine analogs
Properties
Molecular Formula |
C14H23NOS |
|---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
N-octan-2-yl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H23NOS/c1-3-4-5-6-8-12(2)15-14(16)11-13-9-7-10-17-13/h7,9-10,12H,3-6,8,11H2,1-2H3,(H,15,16) |
InChI Key |
PCSGYUBIVBTVBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=O)CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11017756.png)
![ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11017768.png)
![3,4,5-triethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11017772.png)
![6-chloro-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11017773.png)
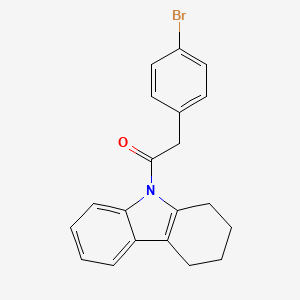
![Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate](/img/structure/B11017780.png)
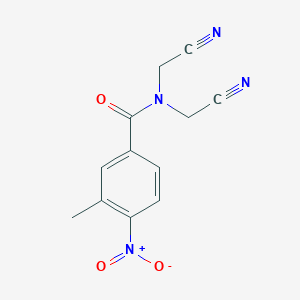
![4-{[2-(Butan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11017791.png)
![N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B11017792.png)
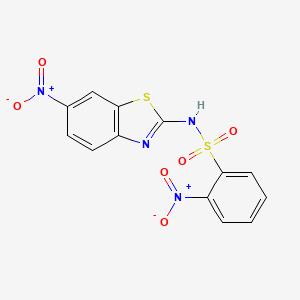
![N-(2,3-dihydro-1H-inden-5-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11017804.png)
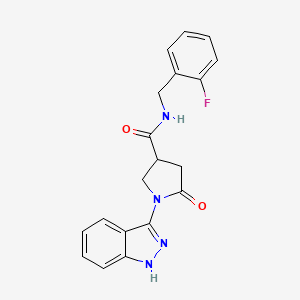
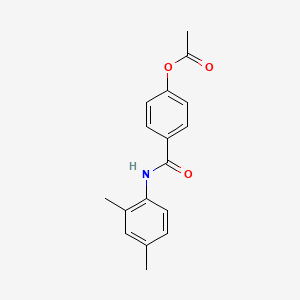
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11017826.png)
